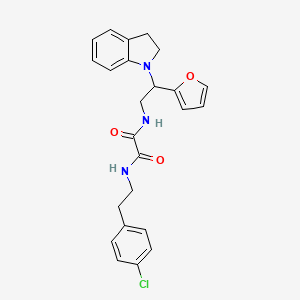
N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, also known as Furamidine or DB75, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of amidines and has been found to exhibit antimicrobial, antiparasitic, and antiviral activities.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . Given the structural similarity, “N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide” could potentially be explored for its efficacy against similar viral pathogens.
Anti-inflammatory Activity
The indole nucleus is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The compound , with its indole and furan components, might be researched for its potential to reduce inflammation, possibly offering a new avenue for treating conditions like arthritis .
Anticancer Properties
Indole derivatives are known to possess anticancer activities. Research could be directed towards evaluating “N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide” for its ability to inhibit the growth of cancer cells, acting as a chemotherapeutic agent .
Antioxidant Effects
Compounds with an indole structure have been associated with antioxidant properties. This compound could be investigated for its potential to neutralize free radicals, which may contribute to the prevention of oxidative stress-related diseases .
Antimicrobial Efficacy
The antimicrobial activity of indole derivatives, including their effectiveness against bacteria and fungi, makes them candidates for developing new antibiotics. The subject compound could be studied for its potential use in combating microbial infections .
Neuroprotective Effects
Indole-containing compounds have shown promise in neuroprotection, which could be beneficial in treating neurodegenerative diseases. Research into “N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide” might reveal its capability to protect neuronal cells .
Antidiabetic Potential
Some indole derivatives have been found to exhibit antidiabetic effects. Investigating this compound for its potential to regulate blood sugar levels could open up new therapeutic strategies for diabetes management .
Antimalarial Activity
Given the history of indole compounds being effective against malaria, there’s a possibility that this compound could be developed into a novel antimalarial drug, providing an alternative treatment option .
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3/c25-19-9-7-17(8-10-19)11-13-26-23(29)24(30)27-16-21(22-6-3-15-31-22)28-14-12-18-4-1-2-5-20(18)28/h1-10,15,21H,11-14,16H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQZMIOVOSRIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

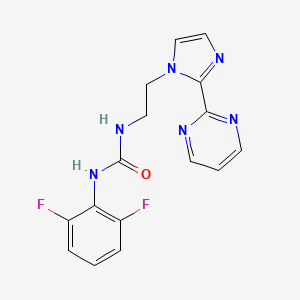
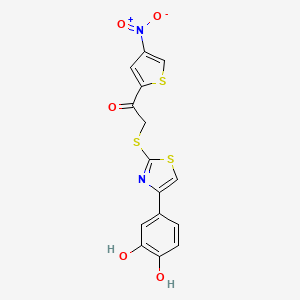
![N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2972641.png)
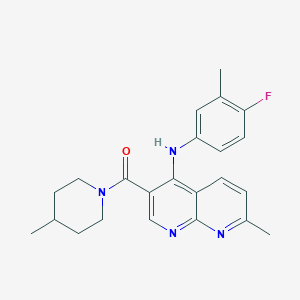
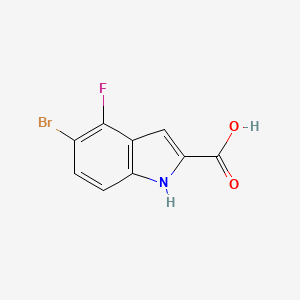
![N1-(4-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2972645.png)
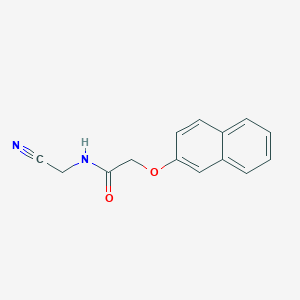
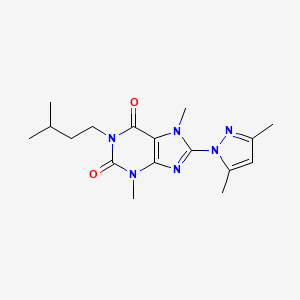



![3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2972653.png)
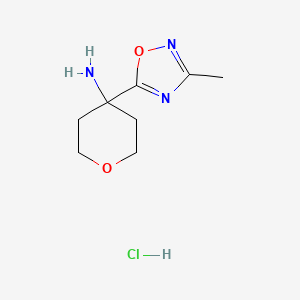
![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione](/img/structure/B2972657.png)